Ascosteroside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

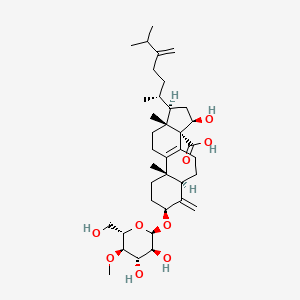

Ascosteroside, also known as this compound, is a useful research compound. Its molecular formula is C37H58O9 and its molecular weight is 646.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antifungal Properties

1. Mechanism of Action

Ascosteroside exhibits significant antifungal activity against a range of fungi, particularly yeasts such as Candida albicans and filamentous fungi. It functions primarily by inhibiting the synthesis of β-(1,3)-d-glucan, a critical component of fungal cell walls. This mechanism is similar to that of echinocandin drugs, which are widely used in clinical settings to treat fungal infections.

- In vitro Studies : Research has shown that this compound can reduce the growth yield of C. albicans by more than 50% at concentrations as low as 0.2 μg/ml . The minimum inhibitory concentration (MIC) for this compound against various fungal strains has been documented, showcasing its effectiveness compared to other antifungal agents.

2. Efficacy Against Resistant Strains

Recent studies highlight this compound's potential in treating azole-resistant strains of Candida. For instance, it has been noted for its potent activity against Candida glabrata, which is often resistant to conventional treatments . This characteristic makes this compound a candidate for further development in antifungal therapies.

Mitochondrial Respiration Inhibition

1. This compound D

This compound D, isolated from Aspergillus sp., has been identified as an inhibitor of mitochondrial respiration in yeast models. It specifically targets the ADP/ATP carrier protein in yeast grown in glycerol-containing media, leading to a reduction in ATP production . This inhibition could have implications for metabolic studies and the development of antifungal strategies that exploit mitochondrial dysfunction.

2. Research Findings

Studies indicate that this compound D's inhibitory effects are selective, impacting genetically modified strains of Saccharomyces cerevisiae while sparing others under different growth conditions . This selectivity suggests potential applications in metabolic engineering and synthetic biology.

Comparative Efficacy Table

| Compound | Source | Target Organism | MIC (µg/ml) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Ascotricha amphitricha | Candida albicans | 0.2 | Inhibition of β-(1,3)-d-glucan synthase |

| This compound D | Aspergillus sp. | Saccharomyces cerevisiae | N/A | Inhibition of mitochondrial respiration |

| Echinocandins | Various fungi | Multiple Candida strains | Comparable | Inhibition of β-(1,3)-d-glucan synthase |

Case Studies and Research Insights

- Study on Antifungal Activity : A study published in the Infectious Diseases Society highlighted this compound's ability to significantly reduce the growth of resistant fungal strains, suggesting its potential role as a therapeutic agent in treating systemic fungal infections .

- Mitochondrial Function Inhibition : Research published in Nature demonstrated that this compound D selectively inhibits ATP production in yeast cells, presenting opportunities for further exploration into its biochemical pathways and potential uses in metabolic research .

- Broader Applications : this compound's unique properties have led researchers to investigate its use beyond antifungal applications, including its effects on serotonin receptors, which may open avenues for pharmacological research .

Propiedades

Fórmula molecular |

C37H58O9 |

|---|---|

Peso molecular |

646.8 g/mol |

Nombre IUPAC |

(3S,5R,10S,13R,14S,15R,17R)-3-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-15-hydroxy-10,13-dimethyl-4-methylidene-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid |

InChI |

InChI=1S/C37H58O9/c1-19(2)20(3)9-10-21(4)26-17-29(39)37(34(42)43)25-12-11-23-22(5)27(14-15-35(23,6)24(25)13-16-36(26,37)7)45-33-31(41)30(40)32(44-8)28(18-38)46-33/h19,21,23,26-33,38-41H,3,5,9-18H2,1-2,4,6-8H3,(H,42,43)/t21-,23+,26-,27+,28+,29-,30+,31+,32+,33-,35+,36-,37-/m1/s1 |

Clave InChI |

VWTJLWBUAZAHKW-VFKIOILVSA-N |

SMILES isomérico |

C[C@H](CCC(=C)C(C)C)[C@H]1C[C@H]([C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4=C)O[C@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)OC)O)O)C)C)C(=O)O)O |

SMILES canónico |

CC(C)C(=C)CCC(C)C1CC(C2(C1(CCC3=C2CCC4C3(CCC(C4=C)OC5C(C(C(C(O5)CO)OC)O)O)C)C)C(=O)O)O |

Sinónimos |

ascosteroside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.